molecular formula C20H24ClN5O2S B2605575 N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105209-94-6

N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2605575
CAS RN: 1105209-94-6
M. Wt: 433.96
InChI Key: YRTVEYCLEPMYTK-UHFFFAOYSA-N
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Description

N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 433.96. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidate K-604

K-604, a derivative with structural similarities to the specified compound, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for ACAT-1 over ACAT-2. The molecular design incorporated a piperazine unit, enhancing aqueous solubility and oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Electrophilic Amination in Chemical Synthesis

Electrophilic amination of amino acids with N-Boc-oxaziridines, leading to N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, showcases an efficient method for preparing enantiopure compounds. This approach, relevant for the synthesis of complex molecules, underlines the versatility of piperazine derivatives in organic chemistry (Hannachi et al., 2004).

Synthesis of T2288

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide from piperazine highlights the compound's relevance in the pharmaceutical industry, providing insights into methodologies for producing piperazine derivatives on a large scale (Guillaume et al., 2003).

Biological Screening of Piperazine Derivatives

Piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activity. Molecular docking to target proteins revealed that active compounds show similar binding poses as standards, indicating the therapeutic potential of these derivatives in biomedical applications (Khan et al., 2019).

Cetirizine: A Piperazine Antihistamine

Cetirizine, a piperazine class antihistamine, exemplifies the clinical application of piperazine derivatives in treating urticaria and allergic rhinitis, showcasing the therapeutic relevance of such compounds in allergy management (Arlette, 1991).

Mechanism of Action

Target of Action

The primary targets of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interact with key proteins or enzymes in the bacterium to inhibit its growth or survival.

Biochemical Pathways

The exact biochemical pathways affected by N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Given its potential anti-tubercular activity , it may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The molecular and cellular effects of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Similar compounds have shown significant anti-tubercular activity , suggesting that they may lead to the death or inhibition of Mycobacterium tuberculosis.

properties

IUPAC Name

N-[6-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTVEYCLEPMYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

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